molecular formula C16H22O4 B13944391 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol CAS No. 30693-66-4

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol

Cat. No.: B13944391
CAS No.: 30693-66-4
M. Wt: 278.34 g/mol
InChI Key: FTURWHDOBOEUIB-UHFFFAOYSA-N
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Description

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol typically involves the reaction of 2-methyl-2H-1,3-benzodioxole with a suitable oxan-2-ol derivative. The reaction conditions often include the use of solvents such as methanol, water, and tetrahydrofuran (THF), and the reaction is usually carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol involves its interaction with specific molecular targets, such as the cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the compound interferes with the conversion of arachidonic acid to prostaglandin H2 .

Comparison with Similar Compounds

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields .

Properties

CAS No.

30693-66-4

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]oxan-2-ol

InChI

InChI=1S/C16H22O4/c1-16(19-13-8-2-3-9-14(13)20-16)11-5-7-12-6-4-10-15(17)18-12/h2-3,8-9,12,15,17H,4-7,10-11H2,1H3

InChI Key

FTURWHDOBOEUIB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCCC3CCCC(O3)O

Origin of Product

United States

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